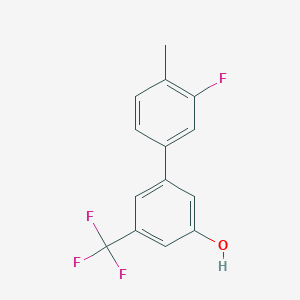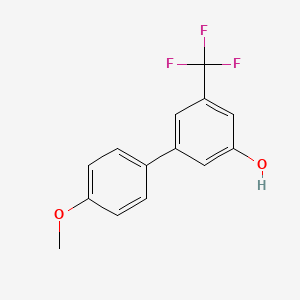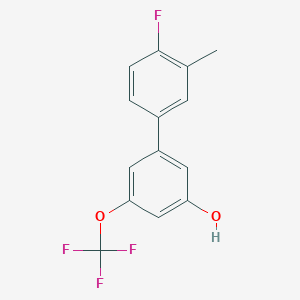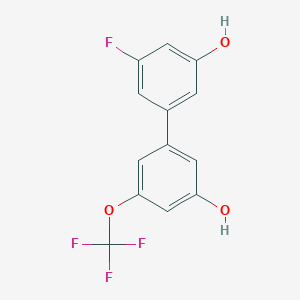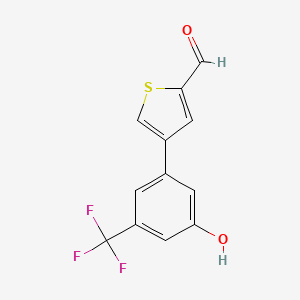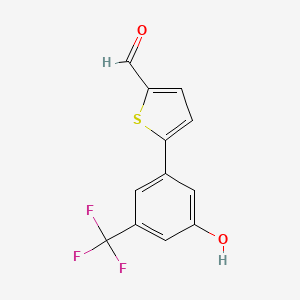
5-(5-Formylthiophen-2-yl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)-3-trifluoromethoxyphenol (5-FTP), also known as 5-formylthiophene-2-carboxylic acid, is a highly efficient and versatile chemical compound with a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery. It has been widely used in the synthesis of pharmaceuticals and other organic compounds, and has recently been studied for its potential applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5-FTP is not yet fully understood. However, it is known that 5-FTP is an inhibitor of acyl-CoA dehydrogenase, an enzyme involved in the metabolism of fatty acids. This inhibition is thought to be due to the binding of 5-FTP to the active site of the enzyme, which prevents the enzyme from catalyzing the oxidation of fatty acids. In addition, 5-FTP has been shown to inhibit the activity of other enzymes involved in the metabolism of fatty acids, such as acyl-CoA synthetase and fatty acid synthase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTP have been studied in several animal models. In mice, 5-FTP has been shown to reduce the levels of serum triglycerides and to increase the levels of high-density lipoprotein (HDL) cholesterol. In rats, 5-FTP has been shown to reduce the levels of serum cholesterol and to increase the levels of HDL cholesterol. In addition, 5-FTP has been shown to reduce the levels of glucose in the blood of rats, as well as to reduce the levels of insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-FTP in laboratory experiments has several advantages. First, it is a highly efficient and versatile compound, making it ideal for use in organic synthesis. Second, it is relatively inexpensive and easy to obtain. Third, it is nontoxic and has a low environmental impact. However, there are some limitations to the use of 5-FTP in laboratory experiments. For example, it has a relatively short shelf life, and it may be difficult to obtain in large quantities.
Orientations Futures
The potential applications of 5-FTP in biochemistry and physiology are still being explored. Future research could focus on developing new methods for the synthesis of 5-FTP and its derivatives, as well as on investigating the mechanisms of action of enzymes involved in the metabolism of fatty acids in the presence of 5-FTP. In addition, further research could be conducted to investigate the effects of 5-FTP on other biochemical pathways, such as the metabolism of carbohydrates and proteins. Finally, studies could be conducted to explore the potential therapeutic applications of 5-FTP, such as its use as an anti-cancer or anti-inflammatory agent.
Méthodes De Synthèse
5-FTP is typically synthesized via a two-step process. The first step involves the reaction of 5-bromo-2-formylthiophene with trifluoromethanesulfonic acid (TFSA) in an aqueous medium, which produces 5-(5-Formylthiophen-2-yl)-3-trifluoromethoxyphenol, 95%phene-2-carboxylic acid. This reaction is usually performed at room temperature and can be completed in 1-2 hours. The second step involves the reaction of this compoundphene-2-carboxylic acid with trifluoromethoxyphenol in an aprotic solvent, such as dimethylformamide (DMF). This reaction is usually performed at room temperature and can be completed in 1-2 hours.
Applications De Recherche Scientifique
5-FTP has been widely used in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of compounds with potential therapeutic applications, such as the anti-cancer drug 5-fluorouracil and the antifungal drug caspofungin. In addition, 5-FTP has been studied for its potential applications in biochemistry and physiology. For example, it has been used to study the mechanism of action of enzymes involved in the metabolism of fatty acids, such as acyl-CoA dehydrogenase, and to investigate the role of 5-FTP in the regulation of gene expression.
Propriétés
IUPAC Name |
5-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3S/c13-12(14,15)18-9-4-7(3-8(17)5-9)11-2-1-10(6-16)19-11/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTKGGVGQQCAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686571 |
Source


|
| Record name | 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-14-2 |
Source


|
| Record name | 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


